molecular formula C11H14N2 B13759869 1,2,5,7-Tetramethyl-1H-benzo[d]imidazole

1,2,5,7-Tetramethyl-1H-benzo[d]imidazole

Cat. No.: B13759869
M. Wt: 174.24 g/mol
InChI Key: OZTOEUHRMDRRSE-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of fused benzene and imidazole rings, and it is known for its stability and diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or formic acid derivatives. For instance, the reaction of o-phenylenediamine with trimethyl orthoformate can yield benzimidazole derivatives .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions followed by purification processes such as recrystallization or chromatography. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) involves its interaction with various molecular targets. The compound can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The specific pathways involved depend on the biological context and the particular application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) is unique due to the presence of four methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other benzimidazole derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,2,5,7-tetramethylbenzimidazole

InChI

InChI=1S/C11H14N2/c1-7-5-8(2)11-10(6-7)12-9(3)13(11)4/h5-6H,1-4H3

InChI Key

OZTOEUHRMDRRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(N2C)C)C

Origin of Product

United States

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